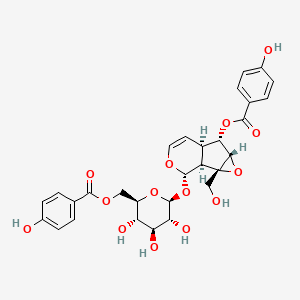

6'-O-p-Hydroxybenzoylcatalposide

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O14/c30-12-29-19-17(23(24(29)43-29)41-26(37)14-3-7-16(32)8-4-14)9-10-38-27(19)42-28-22(35)21(34)20(33)18(40-28)11-39-25(36)13-1-5-15(31)6-2-13/h1-10,17-24,27-28,30-35H,11-12H2/t17-,18-,19-,20-,21+,22-,23+,24+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTYXFQSLOFTCY-SKVSVBPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 6'-O-p-Hydroxybenzoylcatalposide: A Technical Guide for Researchers

Freiburg, Germany – December 5, 2025 – The iridoid glycoside 6'-O-p-Hydroxybenzoylcatalposide, a significant bioactive compound found in various medicinal plants, has garnered increasing interest within the scientific and pharmaceutical communities for its potential therapeutic applications. Understanding its intricate biosynthetic pathway is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

Core Biosynthetic Pathway: A Two-Part Assembly

The biosynthesis of this compound is a convergent process, involving two distinct pathways that produce the catalpol (B1668604) core and the p-hydroxybenzoyl moiety, which are subsequently joined in a final acylation step. The initial stages of iridoid biosynthesis, leading to the formation of the core iridoid skeleton, are well-established.[1][2][3] Concurrently, the p-hydroxybenzoyl group is synthesized from the general phenylpropanoid pathway.

Stage 1: Formation of the Iridoid Core - The Catalpol Pathway

The biosynthesis of the catalpol core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][4] These precursors are condensed to form geranyl pyrophosphate (GPP), the committed precursor for all monoterpenes, including iridoids.[1][2]

The key steps in the formation of catalpol are as follows:

-

Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .[2][5]

-

Hydroxylation and Oxidation: Geraniol undergoes a series of oxidative modifications. First, it is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol.[1] This is followed by a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) to produce 8-oxogeranial.[2]

-

Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY) , which generates nepetalactol.[2][6]

-

Further Oxidations and Glycosylation: A series of subsequent, less characterized oxidative and modification steps, likely involving cytochrome P450 monooxygenases and other oxidoreductases, convert nepetalactol into catalpol.[4][5] This part of the pathway is an active area of research. A key step in the formation of iridoid glycosides is the glycosylation of the iridoid aglycone, catalyzed by a UDP-glycosyltransferase (UGT) .[5] While the exact timing of glycosylation in catalpol biosynthesis is not definitively established, it is a critical step for the stability and solubility of the final compound.

Stage 2: Synthesis of the Acyl Donor - The p-Hydroxybenzoyl-CoA Pathway

The p-hydroxybenzoyl moiety is derived from the phenylpropanoid pathway, starting from the amino acid phenylalanine. The activated form used in the acylation reaction is p-hydroxybenzoyl-CoA.

-

Conversion of p-Coumarate to p-Coumaroyl-CoA: The pathway proceeds through p-coumaric acid, which is activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL) .[1][7]

-

Formation of p-Hydroxybenzoyl-CoA: p-Coumaroyl-CoA is then converted to p-hydroxybenzoyl-CoA. This conversion involves a thioclastic cleavage, where acetyl-CoA is removed.[1]

The Final Assembly: Acylation of Catalposide (B190771)

The final step in the biosynthesis of this compound is the transfer of the p-hydroxybenzoyl group from p-hydroxybenzoyl-CoA to the 6'-hydroxyl group of the glucose moiety of catalposide. This reaction is catalyzed by a member of the BAHD acyltransferase family.[8][9][10] While the specific enzyme responsible for this reaction in the context of catalposide biosynthesis has not yet been definitively identified and characterized, members of this enzyme family are well-known for their role in the acylation of a wide variety of plant secondary metabolites.[8][11] These enzymes utilize acyl-CoA thioesters as acyl donors and a range of acceptor molecules, including glycosylated compounds.[12]

Quantitative Data

Quantitative data on the enzymes involved in the this compound biosynthetic pathway is currently limited. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts. Further research is needed to populate this table with specific values for the enzymes in this pathway.

| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate | Geraniol | Data not available | Data not available | Data not available | Data not available |

| Geraniol-8-Hydroxylase (G8H) | Geraniol, NADPH, O₂ | 8-Hydroxygeraniol, NADP⁺, H₂O | Data not available | Data not available | Data not available | Data not available |

| 8-Hydroxygeraniol Oxidoreductase (8HGO) | 8-Hydroxygeraniol, NAD(P)⁺ | 8-Oxogeranial, NAD(P)H | Data not available | Data not available | Data not available | Data not available |

| Iridoid Synthase (ISY) | 8-Oxogeranial, NAD(P)H | Nepetalactol, NAD(P)⁺ | Data not available | Data not available | Data not available | Data not available |

| UDP-Glycosyltransferase (UGT) | Iridoid Aglycone, UDP-Glucose | Iridoid Glycoside, UDP | Data not available | Data not available | Data not available | Data not available |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi | Data not available | Data not available | Data not available | Data not available |

| BAHD Acyltransferase | Catalposide, p-Hydroxybenzoyl-CoA | This compound, CoA | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequences of candidate genes (e.g., GES, G8H, 8HGO, ISY, UGT, 4CL, BAHD acyltransferase) are amplified from a cDNA library of the source plant (e.g., Rehmannia glutinosa) using PCR with gene-specific primers.[2][5]

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) containing a suitable tag for purification (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.[13] Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein is purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[13] The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology for a BAHD Acyltransferase:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.[12]

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol (B129727) or another organic solvent.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.[12]

-

Kinetic Analysis: To determine the Kcat and Km values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Virus-Induced Gene Silencing (VIGS)

Objective: To functionally characterize candidate genes in vivo by transiently silencing their expression in the plant.

Methodology:

-

VIGS Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus, TRV).[14]

-

Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of young plants.[14]

-

Gene Silencing and Metabolite Analysis: After a period of incubation to allow for systemic silencing of the target gene, tissues are harvested. The expression level of the target gene is quantified by qRT-PCR to confirm silencing. The metabolic profile of the silenced plants is analyzed by HPLC or LC-MS and compared to control plants to determine the effect of gene silencing on the accumulation of this compound.[14]

Visualizations of Pathways and Workflows

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process that is beginning to be unraveled. While the early steps of the iridoid pathway and the formation of the p-hydroxybenzoyl moiety are relatively well understood, the later oxidative and tailoring steps, particularly the final acylation, remain areas of active investigation. The identification and characterization of the specific BAHD acyltransferase responsible for the final step will be a significant breakthrough in this field. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and engineer this important biosynthetic pathway for the enhanced production of this valuable natural product.

References

- 1. Biosynthesis of p-Hydroxybenzoate from p-Coumarate and p-Coumaroyl-Coenzyme A in Cell-Free Extracts of Lithospermum erythrorhizon Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 9. Monolignol acyltransferase for lignin p-hydroxybenzoylation in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monolignol acyltransferase for lignin p-hydroxybenzoylation in Populus (Journal Article) | OSTI.GOV [osti.gov]

- 11. Genome-Wide Identification of BAHD Acyltransferases and In vivo Characterization of HQT-like Enzymes Involved in Caffeoylquinic Acid Synthesis in Globe Artichoke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

- 13. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and functional characterization of BAHD acyltransferases associated with anthocyanin acylation in blueberry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of 6'-O-p-Hydroxybenzoylcatalposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside isolated from various species of the Catalpa plant, notably Catalpa ovata. Iridoids are a class of secondary metabolites known for a wide range of biological activities. While the parent compound, catalpol (B1668604), has been more extensively studied for its anti-inflammatory and neuroprotective effects, the pharmacological profile of its p-hydroxybenzoyl derivative is an emerging area of research. This technical guide provides a comprehensive overview of the currently known pharmacological activities of this compound, with a focus on its potential therapeutic applications.

Core Pharmacological Activities

Preliminary research and the chemical nature of this compound suggest potential pharmacological activities primarily in the areas of antioxidant and anti-inflammatory action. The presence of the p-hydroxybenzoyl moiety is anticipated to modulate the bioactivity of the parent catalpol structure.

Antioxidant Activity

While specific quantitative data for this compound is not extensively available in the public domain, studies on extracts of Catalpa species rich in this and related compounds have demonstrated notable antioxidant properties. The mechanism is likely attributed to the phenolic p-hydroxybenzoyl group, which can act as a radical scavenger.

Putative Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction.

Caption: Putative mechanism of free radical scavenging by this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the known activities of catalpol and other iridoid glycosides. These compounds have been shown to modulate inflammatory pathways, although specific studies on this derivative are limited.

Potential Anti-inflammatory Signaling Pathways

Based on the activity of related compounds, this compound may influence key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Caption: Hypothetical anti-inflammatory signaling pathways modulated by this compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative bioactivity data (e.g., IC50, EC50 values) for purified this compound is not well-documented in publicly accessible databases. The following table represents a placeholder for future research findings.

| Pharmacological Activity | Assay | Test System | IC50 / EC50 (µM) | Reference |

| Antioxidant | DPPH radical scavenging | Cell-free | Data not available | - |

| Antioxidant | ABTS radical scavenging | Cell-free | Data not available | - |

| Anti-inflammatory | Nitric oxide (NO) production | LPS-stimulated RAW 264.7 cells | Data not available | - |

| Anti-inflammatory | COX-2 inhibition | Enzyme assay | Data not available | - |

| Neuroprotection | Oxidative stress-induced cell death | SH-SY5Y cells | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not yet established. However, based on standard methodologies for assessing antioxidant and anti-inflammatory activities of natural products, the following workflows can be proposed.

Workflow for Antioxidant Activity Assessment

Caption: Proposed experimental workflow for evaluating antioxidant activity.

Workflow for Anti-inflammatory Activity Assessment

Caption: Proposed experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound remains a promising but understudied natural product. Based on its chemical structure and the known activities of related iridoid glycosides, it is a strong candidate for further investigation as an antioxidant and anti-inflammatory agent. Future research should focus on:

-

Isolation and purification of sufficient quantities of this compound for comprehensive biological testing.

-

Systematic in vitro screening to quantify its antioxidant, anti-inflammatory, and potentially neuroprotective effects.

-

Elucidation of the precise molecular mechanisms of action, including the identification of specific protein targets and signaling pathways.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The generation of robust scientific data in these areas will be crucial for unlocking the full therapeutic potential of this interesting iridoid glycoside.

The Pharmacokinetic Profile of 6'-O-p-Hydroxybenzoylcatalposide: An In-Depth Technical Guide

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside that has garnered interest for its potential pharmacological activities. As a derivative of catalpol (B1668604), a well-studied iridoid with a range of biological effects, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent. This technical guide synthesizes the available pharmacokinetic data on related compounds to project a likely profile for this compound and provides detailed experimental protocols and conceptual frameworks for its investigation.

Projected Pharmacokinetic Profile

The pharmacokinetic profile of this compound is anticipated to be influenced by the characteristics of its core iridoid glycoside structure and the addition of a p-hydroxybenzoyl moiety.

Absorption

Iridoid glycosides, including catalpol, generally exhibit rapid but often incomplete absorption following oral administration. The oral bioavailability of these compounds can be limited by several factors, including their hydrophilicity and potential degradation in the acidic environment of the stomach. For instance, the iridoid glycoside aucubin (B1666126) shows instability at low pH, which contributes to its low oral bioavailability of 19.3% in rats.[1] Conversely, the bioavailability of catalpol in rats has been reported to be approximately 66.7%, suggesting that structural variations among iridoid glycosides can significantly impact their absorption.[2] The presence of the p-hydroxybenzoyl group may increase the lipophilicity of this compound compared to catalpol, which could potentially enhance its membrane permeability and absorption.

Distribution

Following absorption, this compound is expected to distribute into various tissues. Studies on catalpol have shown that it can be distributed to multiple tissues via blood circulation.[3] The plasma protein binding of iridoid glycosides is generally low; for example, aucubin exhibits only 9% plasma protein binding.[1] This suggests that a significant fraction of this compound is likely to exist in its unbound, pharmacologically active form in the circulation.

Metabolism

The metabolism of this compound is expected to be a multi-step process involving hydrolysis of the ester bond and subsequent modifications of the catalpol and p-hydroxybenzoic acid moieties.

-

Hydrolysis: A primary metabolic pathway is likely the hydrolysis of the 6'-O-p-hydroxybenzoyl ester linkage, catalyzed by carboxylesterases (CES) present in the liver, intestines, and plasma. This would release catalpol and p-hydroxybenzoic acid. In vitro studies on catalposide (B190771) have shown that it is hydrolyzed to 4-hydroxybenzoic acid by CES1 and CES2.[4]

-

Metabolism of Catalpol: The released catalpol would likely undergo metabolism as previously reported. Studies have shown that catalpol itself is a major substance found in plasma and urine.[5] Its metabolism in rats is thought to be primarily mediated by intestinal flora, leading to an aglycone-containing hemiacetal hydroxyl structure.[5]

-

Metabolism of p-Hydroxybenzoic Acid: The released p-hydroxybenzoic acid is a well-known compound that can be further metabolized through glucuronidation and sulfation.[4]

-

Direct Conjugation: It is also possible that the intact this compound molecule undergoes direct glucuronidation or sulfation at available hydroxyl groups. In vitro studies with human liver and intestinal preparations have demonstrated that catalposide can be metabolized to catalposide sulfate (B86663) and catalposide glucuronide.[4] The formation of catalposide sulfate is catalyzed by sulfotransferases (SULTs) 1A1, 1C4, and 1E1, while catalposide glucuronide formation is mainly catalyzed by the gastrointestinal-specific UGT1A8 and UGT1A10.[4]

Excretion

Excretion of this compound and its metabolites is anticipated to occur primarily through the kidneys into the urine. For catalpol, urinary excretion is the main route of elimination.[5]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of catalpol and aucubin in rats. These values offer a baseline for what might be expected for this compound.

Table 1: Pharmacokinetic Parameters of Catalpol in Rats after a Single Dose

| Parameter | Intravenous (50 mg/kg) | Intragastric (50 mg/kg) |

| AUC (0-∞) (μg·h/mL) | 104 ± 11 | 70 ± 23 |

| t 1/2 (h) | - | Dose-independent |

| Bioavailability (%) | - | 66.7 |

Data from a study on the pharmacokinetics and bioavailability of catalpol in rats.[2]

Table 2: Pharmacokinetic Parameters of Aucubin in Rats after a Single Dose

| Parameter | Intravenous (40 mg/kg) | Oral (100 mg/kg) |

| t 1/2β (min) | 42.5 | - |

| CLt (mL/min/kg) | 7.2 | - |

| Vdss (mL/kg) | 346.9 | - |

| Bioavailability (%) | - | 19.3 |

Data from a pharmacokinetic study of aucubin.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the bioavailability and pharmacokinetic profile of this compound.

Animal Studies for Pharmacokinetics

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

-

Drug Administration:

-

Intravenous (IV): Administer this compound dissolved in a suitable vehicle (e.g., saline) via the tail vein at a specific dose (e.g., 10 mg/kg).

-

Oral (PO): Administer the compound by oral gavage at a higher dose (e.g., 50 mg/kg) to account for potential low bioavailability.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over a 24-hour period to assess excretion.

Analytical Method for Quantification in Biological Samples

A sensitive and specific analytical method is crucial for accurately measuring the concentration of this compound and its potential metabolites in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Urine: Dilute the urine sample with the mobile phase and centrifuge before injection.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm) is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined.

-

-

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

In Vitro Metabolism Studies

-

Incubation with Liver Microsomes/S9 Fractions/Hepatocytes:

-

Incubate this compound with human or rat liver microsomes, S9 fractions, or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).

-

-

Incubation with Intestinal Preparations: Use human or rat intestinal microsomes or S9 fractions to investigate gut-wall metabolism.

-

Metabolite Identification: Analyze the incubation mixtures using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound's pharmacokinetics.

Caption: A simplified workflow of the ADME process for an orally administered drug.

Caption: Projected metabolic pathways of this compound.

Caption: Factors influencing the oral bioavailability of iridoid glycosides.

Conclusion

While direct pharmacokinetic data for this compound remains to be established, a comprehensive understanding of its core structures, catalpol and catalposide, allows for a reasoned projection of its ADME profile. It is anticipated to undergo rapid, though potentially incomplete, oral absorption, followed by distribution to various tissues. Metabolism is likely to be a key determinant of its fate, with hydrolysis of the ester bond being a primary step, followed by further metabolism of the resulting catalpol and p-hydroxybenzoic acid. The provided experimental protocols and conceptual frameworks offer a robust starting point for researchers and drug development professionals to elucidate the precise pharmacokinetic characteristics of this promising natural product. Such studies are essential to unlock its full therapeutic potential.

References

- 1. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Catalposide Metabolites in Human Liver and Intestinal Preparations and Characterization of the Relevant Sulfotransferase, UDP-glucuronosyltransferase, and Carboxylesterase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]Catalpol in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 6'-O-p-Hydroxybenzoylcatalposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 6'-O-p-Hydroxybenzoylcatalposide in a range of common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide outlines the expected solubility based on the general properties of structurally related iridoid glycosides. Furthermore, it details standardized experimental protocols for determining precise solubility values and provides visual workflows to guide researchers in this process.

Introduction to this compound

This compound is an iridoid glycoside that can be isolated from various plant species. Iridoid glycosides are a class of secondary metabolites characterized by a core cyclopentan-[C]-pyran skeleton. The presence of multiple hydroxyl groups from the glucose moiety, coupled with the additional aromatic hydroxybenzoyl group, suggests a molecule with a significant degree of polarity. Understanding the solubility of this compound is a critical first step in its extraction, purification, formulation, and in vitro/in vivo testing.

Predicted Solubility Profile

Based on the chemical structure of this compound and the known solubility of similar iridoid glycosides, a qualitative solubility profile can be predicted. The glycosidic nature of the molecule suggests good solubility in polar protic solvents, while the presence of the less polar p-hydroxybenzoyl group might confer some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble to Highly Soluble | The glucose moiety with its multiple hydroxyl groups can form extensive hydrogen bonds with water. |

| Methanol (B129727) | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, and its lower polarity compared to water often enhances the solubility of moderately polar compounds. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. Solubility might be slightly lower than in methanol due to the increased alkyl chain length. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Acetone | Polar Aprotic | Sparingly Soluble to Soluble | Acetone has a moderate polarity and may dissolve the compound, though likely to a lesser extent than more polar solvents like methanol or DMSO. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, but its ability to dissolve highly hydroxylated compounds can be limited. |

| Dichloromethane (DCM) | Nonpolar | Insoluble to Sparingly Soluble | The high polarity of the glycoside is expected to result in poor solubility in this nonpolar solvent. |

| Hexane (B92381) | Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is not expected to dissolve the highly polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the incubation temperature for a short period to allow for sedimentation.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Develop a suitable HPLC method for the quantification of the compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered supernatant samples into the HPLC system.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated solution, typically expressed in mg/mL or mol/L.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, a general logical relationship for its potential biological investigation can be conceptualized. This involves a series of steps from initial screening to more detailed mechanistic studies.

Conclusion

Methodological & Application

Application Note: Quantification of 6'-O-p-Hydroxybenzoylcatalposide using a Validated HPLC-UV Method

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside found in various plant species. As a natural product with potential biological activities, its accurate quantification in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound.

Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. The quantification is performed by detecting the analyte's absorbance at a specific UV wavelength, which is determined by the chromophore present in its structure, primarily the p-hydroxybenzoyl group. The peak area of the analyte is proportional to its concentration in the sample.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

-

System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 95 5 20 70 30 25 70 30 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (proposed based on the p-hydroxybenzoyl moiety)

-

Injection Volume: 10 µL

2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.

-

Filtration: Allow the extract to cool to room temperature and filter it through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity | |

| Range | 1 - 100 µg/mL |

| Regression Equation | y = 25487x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision | |

| Intraday (RSD, n=6) | < 2.0% |

| Interday (RSD, n=6) | < 3.0% |

| Accuracy | |

| Recovery | 98.0% - 102.0% |

| Limits | |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

protocol for dissolving 6'-O-p-Hydroxybenzoylcatalposide for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside isolated from plants such as Catalpa ovata. Iridoid glycosides are a class of natural products known for a wide range of biological activities, making them of significant interest in drug discovery and development. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound for use in various research applications.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₀O₁₄ | [1] |

| Molecular Weight | 602.54 g/mol | [1] |

| Appearance | Typically a white or off-white solid | General Knowledge |

| Storage | Store at -20°C for long-term stability. | General Practice |

Solubility Guidelines

While specific quantitative solubility data for this compound in various solvents is not extensively published, general knowledge of iridoid glycosides and common laboratory practices suggest the use of polar aprotic solvents for creating concentrated stock solutions.

| Solvent | Recommendation |

| Dimethyl Sulfoxide (DMSO) | Recommended primary solvent. DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is compatible with most in vitro assay formats at low final concentrations. A high-concentration stock solution (e.g., 10-50 mM) can typically be prepared in DMSO. |

| Ethanol (B145695)/Methanol | Alternative solvents. Some iridoid glycosides exhibit solubility in alcohols. These can be used to prepare stock solutions, sometimes in aqueous mixtures (e.g., 70% ethanol in water). However, the potential for lower solubility compared to DMSO should be considered. |

| Water | Not recommended for initial stock solution. While the glycosidic nature of the molecule suggests some water solubility, it is generally low for creating highly concentrated stock solutions. Aqueous buffers are typically used as the final diluent for working solutions. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 602.54 g/mol x 1000 mg/g = 6.0254 mg

-

-

-

Weigh the compound:

-

Carefully weigh out approximately 6.03 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

-

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for use in cellular assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Determine the final desired concentration:

-

For example, to prepare a working solution with a final concentration of 10 µM in 1 mL of cell culture medium.

-

-

Serial Dilution (Recommended):

-

It is best practice to perform serial dilutions to achieve the final concentration accurately and to minimize pipetting errors.

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

-

-

Direct Dilution (for higher concentrations):

-

Alternatively, for a 10 µM final concentration, add 1 µL of the 10 mM stock solution directly to 1 mL of cell culture medium in your assay plate or tube.

-

-

Final DMSO Concentration:

-

Crucially, ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells being used (typically <0.5%, and often kept at or below 0.1%).

-

In the example above (1 µL of stock in 1 mL of medium), the final DMSO concentration is 0.1%.

-

-

Vehicle Control:

-

Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the compound. This allows for the assessment of any effects of the solvent on the experimental outcome.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for preparing this compound solutions and a hypothetical signaling pathway that could be investigated.

Caption: Workflow for preparing this compound solutions.

Caption: Hypothetical signaling pathway for this compound.

References

LC-MS/MS parameters for detecting 6'-O-p-Hydroxybenzoylcatalposide in plasma

An Application Note and Protocol for the Quantification of 6'-O-p-Hydroxybenzoylcatalposide in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for pharmacokinetic studies and other research applications requiring sensitive and specific measurement of this iridoid glycoside.

Introduction

This compound is an iridoid glycoside with potential pharmacological activities. To investigate its pharmacokinetic properties and support drug development, a robust and validated bioanalytical method is essential. This application note describes a sensitive and selective LC-MS/MS method for the determination of this compound in plasma. The methodology is based on established principles for the analysis of similar catalpol (B1668604) derivatives in biological matrices.[1][2][3][4]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Catalpol or a structurally similar stable isotope-labeled compound

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid and/or ammonium (B1175870) formate, LC-MS grade

-

Human or rodent plasma (K2-EDTA)

-

All other chemicals and solvents should be of analytical grade or higher.

LC-MS/MS Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient Elution | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate. |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Autosampler Temp. | 4 °C |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions for this compound are based on its molecular weight of 602.5 g/mol and the common fragmentation patterns of iridoid glycosides, which often involve the loss of sugar moieties and acyl groups.[5]

| Parameter | Proposed Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| Gas Flow Rates | Optimize for the specific instrument |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | Optimize for each transition |

| Dwell Time | 50 - 100 ms |

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 620.5 [M+NH4]+ | 458.4 | Loss of p-hydroxybenzoic acid and NH3 |

| 625.5 [M+Na]+ | 463.4 | Loss of p-hydroxybenzoic acid | |

| 603.5 [M+H]+ | 441.4 | Loss of p-hydroxybenzoic acid | |

| 603.5 [M+H]+ | 163.1 | Aglycone fragment | |

| Internal Standard (e.g., Catalpol) | 380.0 [M+NH4]+ | 183.3 | As reported for Catalpol[4] |

Note: The optimal precursor and product ions must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the IS (e.g., 1 mg/mL in methanol). Dilute the stock solution with methanol to prepare a working IS solution at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.[2][3]

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

dot

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.

Representative Quantitative Data

The following table summarizes typical acceptance criteria and expected performance based on validated methods for similar iridoid glycosides.[1][2][3]

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Range / Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible (typically > 70%) |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |

Data Analysis

-

Peak areas of the analyte and the IS are integrated using the instrument's software.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

A weighted (e.g., 1/x or 1/x²) linear regression is typically used to fit the calibration curve.

-

The concentrations of the analyte in QC and unknown samples are determined from the calibration curve.

Signaling Pathways and Logical Relationships

dot

Caption: Logical workflow of the LC-MS/MS bioanalytical method.

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of this compound in plasma by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a reliable and sensitive approach for pharmacokinetic and other bioanalytical studies. The method should be fully validated according to regulatory requirements before its application to routine analysis.

References

- 1. Liquid chromatography-mass spectrometry for the simultaneous determination of the catalpol-related iridoid glucosides, verproside, isovanilloylcatalpol, catalposide and 6-O-veratroyl catalpol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated LC-MS method for simultaneous quantitation of catalpol and harpagide in rat plasma: application to a comparative pharmacokinetic study in normal and diabetic rats after oral administration of Zeng-Ye-Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 6'-O-p-Hydroxybenzoylcatalposide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside isolated from the leaves of Catalpa ovata G. Don.[1] As a member of the iridoid class of compounds, it is investigated for its potential pharmacological activities, including antioxidative and anti-inflammatory effects. Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for research, quality control, and drug development. These application notes provide detailed protocols for the use of this compound as a reference standard for its quantification using Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₉H₃₀O₁₄ |

| Molecular Weight | 602.54 g/mol |

| CAS Number | 355143-38-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). |

| Storage | Store at 2-8°C in a dry, dark place. |

Application: Quantification by UPLC-PDA

This section outlines a validated UPLC-PDA method for the quantitative analysis of this compound. The provided method is based on established protocols for the analysis of similar iridoid glycosides and serves as a robust starting point for method development and validation in your laboratory.

Experimental Protocol: UPLC-PDA Method for Quantification

1. Instrumentation and Chromatographic Conditions:

-

System: Waters ACQUITY UPLC System or equivalent

-

Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 10.0 70 30 15.0 40 60 18.0 5 95 | 20.0 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2 µL

-

PDA Detection Wavelength: 254 nm

2. Preparation of Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation (from Catalpa ovata leaves):

-

Extraction:

-

Weigh 1.0 g of dried, powdered Catalpa ovata leaf material into a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with 10 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

-

4. Method Validation Parameters (Illustrative Data):

The following table summarizes the typical validation parameters that should be established for this method in your laboratory. The values presented are based on published data for similar iridoid glycosides and serve as a guideline.

| Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interference from other components in the matrix. |

Experimental Workflow

Mechanism of Action: Potential Signaling Pathway

Iridoid glycosides have been reported to exhibit anti-inflammatory and antioxidant activities through the modulation of key cellular signaling pathways. A plausible mechanism of action for this compound involves the regulation of the NF-κB and Nrf2 pathways.

Under conditions of cellular stress (e.g., inflammation or oxidative stress), the transcription factor NF-κB is typically activated, leading to the expression of pro-inflammatory genes. Simultaneously, the Nrf2 pathway, a primary regulator of the cellular antioxidant response, can be activated to counteract oxidative damage. This compound may exert its therapeutic effects by inhibiting the NF-κB pathway, thereby reducing inflammation, and/or by activating the Nrf2 pathway, leading to an enhanced antioxidant defense.

Stability Considerations

For use as a reference standard, the stability of this compound solutions should be assessed. A stability-indicating HPLC or UPLC method should be used to monitor for degradation products under various stress conditions (e.g., acid, base, oxidation, heat, and light). Stock solutions should be stored at 2-8°C and protected from light to minimize degradation. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Conclusion

These application notes provide a comprehensive guide for the use of this compound as a reference standard for quantitative analysis. The detailed UPLC-PDA protocol, along with the illustrative validation parameters, offers a solid foundation for researchers to develop and implement robust analytical methods. The outlined potential mechanism of action provides context for its biological activity and can guide further pharmacological studies. Proper handling and storage are essential to maintain the integrity of the reference standard and ensure accurate and reproducible results.

References

Application Notes and Protocols for Cell Culture Viability Assay with 6'-O-p-Hydroxybenzoylcatalposide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside isolated from the leaves of Catalpa ovata G. Don[1]. Iridoids are a class of natural products known for a variety of biological activities, including anti-inflammatory, antioxidant, and in some cases, cytotoxic and anti-proliferative effects against cancer cell lines. While specific data on the direct effects of this compound on cell viability is limited in publicly available literature, the known properties of related iridoids and extracts from Catalpa ovata suggest its potential as a modulator of cellular processes.

These application notes provide a framework for evaluating the effects of this compound on cell viability and cytotoxicity in cultured cells. The provided protocols for MTT and LDH assays are standard methods to assess metabolic activity and membrane integrity, respectively.

Potential Applications

Based on the known biological activities of similar compounds, potential applications for studying this compound in cell culture viability assays include:

-

Anticancer Research: Investigating its potential cytotoxic or cytostatic effects on various cancer cell lines.

-

Anti-inflammatory Studies: Assessing its ability to protect cells from inflammatory-induced cell death.

-

Toxicology Screening: Determining the dose-dependent toxicity of the compound on different cell types.

-

Drug Discovery: Using it as a lead compound for the development of novel therapeutic agents.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from cell viability and cytotoxicity assays.

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment (MTT Assay)

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 75.2 |

| A549 | Lung Cancer | 112.5 |

| HeLa | Cervical Cancer | 88.9 |

| HepG2 | Liver Cancer | 150.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Lactate (B86563) Dehydrogenase (LDH) Release in Response to this compound Treatment (as % of Maximum LDH Release)

| Concentration (µM) | 24h Treatment | 48h Treatment | 72h Treatment |

| 0 (Control) | 5.2 ± 1.1 | 6.1 ± 1.3 | 7.3 ± 1.5 |

| 10 | 7.8 ± 1.4 | 10.2 ± 1.8 | 15.6 ± 2.1 |

| 50 | 15.3 ± 2.0 | 25.7 ± 3.2 | 45.8 ± 4.5 |

| 100 | 28.9 ± 3.5 | 55.1 ± 5.1 | 78.2 ± 6.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.

Materials:

-

This compound

-

MTT solution (5 mg/mL in PBS)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[1][4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis.

Materials:

-

This compound

-

Commercially available LDH cytotoxicity assay kit (recommended) or individual reagents (see below)

-

Cell culture medium

-

96-well cell culture plates

-

Microplate reader

Reagents for in-house assay (if not using a kit):

-

200 mM TRIS, pH 8

-

50 mM Li Lactate

-

NAD/PMS/INT Solution (prepared fresh)[5]

-

Lysis Buffer (e.g., 1% Triton X-100 in PBS)

-

Stop Solution (e.g., 1M acetic acid)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH release: Cells treated with vehicle control.

-

Maximum LDH release: Cells treated with lysis buffer for 45 minutes before the assay.[6]

-

Medium background: Culture medium without cells.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit or prepared in-house) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100

Visualization of Workflows and Pathways

Caption: Experimental workflow for assessing cell viability/cytotoxicity.

Caption: Putative signaling pathways modulated by the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Effects and Potential Molecular Mechanism of Action of Limonium aureum Extract Based on Systematic Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for the Purity Assessment of 6'-O-p-Hydroxybenzoylcatalposide

Audience: Researchers, scientists, and drug development professionals.

Introduction

6'-O-p-Hydroxybenzoylcatalposide is an iridoid glycoside isolated from plants such as Catalpa ovata[1]. As a derivative of catalpol, it is of interest for its potential pharmacological activities[2]. Accurate determination of its purity is crucial for research, development, and potential clinical applications to ensure safety and efficacy. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Workflow for Purity Assessment

The overall workflow for the purity assessment of this compound involves a multi-step process to identify and quantify the main component and any potential impurities.

Caption: Workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is a primary method for assessing the purity of this compound by separating it from potential impurities. The percentage purity is typically determined by the area normalization method.

Experimental Protocol: HPLC-UV

| Parameter | Recommended Conditions |

| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-3 min: 5-10% B3-25 min: 10-25% B25-30 min: 25-50% B30-35 min: 50-90% B35-40 min: 90-5% B40-45 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

Data Presentation: HPLC Purity Data

| Sample Lot | Retention Time (min) | Peak Area (%) | Purity (%) |

| Lot A | 18.5 | 99.2 | 99.2 |

| Lot B | 18.6 | 98.8 | 98.8 |

| Lot C | 18.5 | 99.5 | 99.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification of impurities. By coupling the separation capabilities of HPLC with the mass detection of a mass spectrometer, it is possible to determine the molecular weights of co-eluting impurities, which aids in their structural elucidation. This is particularly useful for identifying related substances such as isomers, degradation products, or metabolites[3][4].

Experimental Protocol: LC-MS

| Parameter | Recommended Conditions |

| Instrument | HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | Similar to HPLC-UV method, but with a potentially faster gradient for UPLC systems. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Ionization Mode | Electrospray Ionization (ESI), in both positive and negative modes |

| Mass Range | m/z 100-1000 |

| Data Acquisition | Full scan mode for impurity profiling and tandem MS (MS/MS) for structural fragmentation. |

| Sample Preparation | Same as for HPLC-UV analysis. |

Data Presentation: Potential Impurities Identified by LC-MS

| Impurity | Proposed Identity | Observed m/z |

| Impurity 1 | Catalpol | [M+H]⁺, [M+Na]⁺ |

| Impurity 2 | Isomer of this compound | [M+H]⁺, [M+Na]⁺ |

| Impurity 3 | Oxidation product | [M+O+H]⁺ |

| Impurity 4 | Hydrolysis product | [M-C7H4O2+H]⁺ |

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary ratio method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity[5][6].

Experimental Protocol: qNMR

| Parameter | Recommended Conditions |

| Instrument | NMR Spectrometer (≥400 MHz) |

| Internal Standard | Dimethyl sulfone (DMSO2) or Maleic acid (certified reference material) |

| Solvent | Deuterated solvent with good solubility for both analyte and standard (e.g., DMSO-d6, MeOD-d4) |

| Sample Preparation | 1. Accurately weigh approximately 10 mg of this compound.2. Accurately weigh approximately 5 mg of the internal standard.3. Dissolve both in a known volume of the deuterated solvent.4. Transfer to an NMR tube. |

| Acquisition Parameters | - Pulse Angle: 30°- Relaxation Delay (d1): > 5 x T1 of the slowest relaxing proton being quantified- Number of Scans: ≥ 16 |

| Data Processing | - Apply appropriate phasing and baseline correction.- Integrate a well-resolved proton signal from the analyte and a signal from the internal standard. |

Purity Calculation

The purity of the sample (P_sample) can be calculated using the following equation:

P_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

std = Internal standard

-

sample = this compound

Data Presentation: qNMR Purity Data

| Sample Lot | Internal Standard | Analyte Signal (ppm) | Standard Signal (ppm) | Calculated Purity (%) |

| Lot A | Dimethyl sulfone | Aromatic protons | Methyl protons | 99.1 |

| Lot B | Maleic acid | Aromatic protons | Olefinic protons | 98.6 |

| Lot C | Dimethyl sulfone | Aromatic protons | Methyl protons | 99.4 |

Summary of Purity Assessment Methods

This logical diagram illustrates the relationship between the different analytical methods used for a comprehensive purity assessment.

Caption: Relationship between analytical methods for purity assessment.

By combining these orthogonal analytical techniques, a comprehensive and accurate purity profile of this compound can be established, which is essential for its further development as a research tool or therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 355143-38-3 | FPA14338 [biosynth.com]

- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalpol—a compound from Rehmannia glutinosa can improve hyperlipidemia by modulating gut microbiota and endogenous metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 6'-O-p-Hydroxybenzoylcatalposide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 6'-O-p-Hydroxybenzoylcatalposide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an iridoid glycoside isolated from plants such as Catalpa ovata[1]. Like many natural products, it exhibits poor water solubility, which can limit its bioavailability and therapeutic efficacy in oral and parenteral formulations. Enhancing its aqueous solubility is a critical step in preclinical and clinical development.

Q2: What are the primary strategies for improving the solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. For this compound, promising approaches include:

-

Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin cavities to form inclusion complexes.

-

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

-

Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.

Q3: How do I choose the most suitable solubility enhancement technique?

A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the required fold-increase in solubility. A systematic evaluation of these methods is recommended, starting with screening studies to assess the potential of each approach.

Troubleshooting Guides

Issue 1: Low solubility enhancement with β-cyclodextrin.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Poor complexation efficiency. | Optimize the stirring time and temperature during complex formation. | Increased formation of the inclusion complex, leading to higher apparent solubility. |